molecular formula C15H16N6O B2994758 N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1226435-96-6

N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2994758
CAS No.: 1226435-96-6
M. Wt: 296.334
InChI Key: XOJRDMUSLPDSAZ-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic chemical reagent featuring a benzamide scaffold strategically functionalized with tetrazole and pyrrole heterocyclic systems. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, often employed to modulate a compound's polarity, metabolic stability, and binding affinity to biological targets . Furthermore, benzamide derivatives have been extensively investigated and demonstrated diverse biological activities, serving as core structures in compounds with anti-inflammatory and anticancer properties, including autophagy modulation . The incorporation of a pyrrole ring adds another dimension for structural diversity and potential interaction with enzymatic targets. As such, this compound represents a valuable chemical tool for researchers exploring structure-activity relationships (SAR), screening for novel bioactive molecules, and developing probes for biological systems. It is supplied exclusively for laboratory research purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-pyrrol-1-ylpropyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-15(16-7-4-10-20-8-1-2-9-20)13-5-3-6-14(11-13)21-12-17-18-19-21/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJRDMUSLPDSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16N6O
  • Molecular Weight : 296.334 g/mol
  • IUPAC Name : N-(3-pyrrol-1-ylpropyl)-3-(tetrazol-1-yl)benzamide

The compound features a pyrrole ring, a tetrazole moiety, and a benzamide structure, which are known to contribute to various biological activities.

Biological Activity Overview

This compound has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology and cardiovascular health. Below are key findings from the literature:

1. Receptor Modulation

Research indicates that compounds similar to this compound may act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors play crucial roles in synaptic transmission and plasticity, making them important targets for neurological disorders .

2. Antihypertensive Effects

The tetrazole group is often associated with antihypertensive properties. For instance, related compounds have shown efficacy in reducing blood pressure in animal models by antagonizing angiotensin II-induced contractions . This suggests that this compound may possess similar therapeutic potential.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following aspects are noteworthy:

  • Substituent Effects : The presence of electronegative substituents on the aromatic rings can significantly enhance the potency of benzamide derivatives. For example, halogenated substituents have been shown to improve binding affinity at mGluR5 .
SubstituentEffect on Activity
HalogensIncrease potency
Electron-withdrawing groupsEnhance receptor binding

Case Study 1: mGluR5 Modulation

In a study evaluating various analogs of benzamide derivatives, this compound was tested for its ability to potentiate glutamate-induced calcium release in cultured astrocytes. The compound exhibited promising EC50 values, indicating effective modulation of mGluR5 activity .

Case Study 2: Cardiovascular Applications

Another investigation focused on the antihypertensive effects of similar tetrazole-containing compounds demonstrated significant reductions in systolic and diastolic blood pressure in rodent models after administration of these compounds. This highlights the potential therapeutic applications of this compound in managing hypertension .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of N-(3-(1H-Pyrrol-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₁₅H₁₇N₇O 335.36 - 3-(1H-Tetrazol-1-yl)benzamide
- N-(3-(1H-Pyrrol-1-yl)propyl)
Pyrrole enhances solubility; tetrazole improves metabolic stability.
N-(3-(1H-Imidazol-1-yl)propyl)-4-fluorobenzamide (Compound 6, ) C₁₃H₁₅FN₄O 278.29 - 4-Fluorobenzamide
- N-(3-(1H-Imidazol-1-yl)propyl)
Imidazole increases basicity; fluorine enhances lipophilicity.
2-(1H-Tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide () C₁₇H₁₆N₈O 348.36 - 2-(1H-Tetrazol-1-yl)benzamide
- N-[3-(Triazolo[4,3-a]pyridin-3-yl)propyl]
Triazolo-pyridine adds planar rigidity; dual heterocycles enhance target binding.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₂H₁₇NO₂ 207.27 - 3-Methylbenzamide
- N-(2-Hydroxy-1,1-dimethylethyl)
Hydroxy and dimethyl groups stabilize metal coordination (N,O-bidentate).
Table 2: Spectroscopic Data Comparison
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Key Peaks
Target Compound (Theoretical) ~1680 (C=O), 3100–2800 (C-H) 8.1–7.4 (aromatic H), 4.2 (CH₂-N), 6.5 (pyrrole H) Tetrazole N-H stretch at ~2500 cm⁻¹ (broad).
Compound 6 1650 (C=O), 1250 (C-F) 7.8–7.2 (aromatic H), 4.1 (CH₂-N), 7.5 (imidazole H) Fluorine-coupled splitting in ¹³C NMR.
Triazolo-pyridine Analog 1675 (C=O), 1600 (C=N) 8.3–7.6 (aromatic H), 4.3 (CH₂-N), 8.9 (triazole H) Triazole protons resonate as singlet.

Pharmacological and Functional Comparisons

  • Anti-Tumor Potential: Imidazole-based analogs (e.g., Compound 6 ) show moderate anti-tumor activity in murine models. The target compound’s pyrrole group may improve membrane permeability compared to imidazole derivatives.
  • Enzyme Inhibition : Tetrazole-containing compounds (e.g., ) are studied for carbonic anhydrase inhibition. The target compound’s tetrazole group could similarly modulate enzymatic activity .
  • Metal Coordination : Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target compound lacks an N,O-bidentate group, limiting its use in catalysis.

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